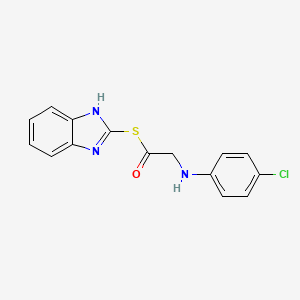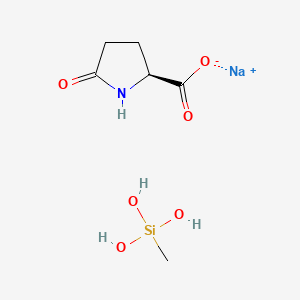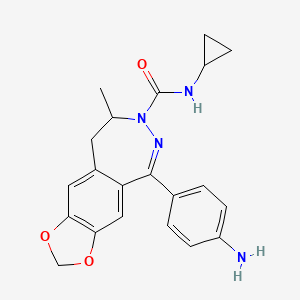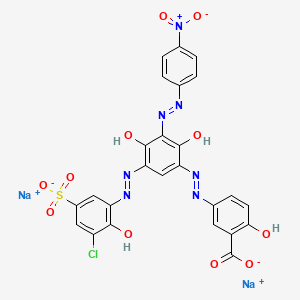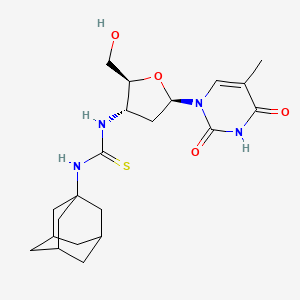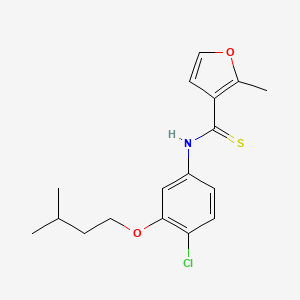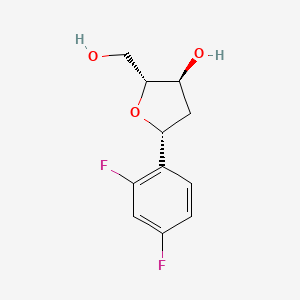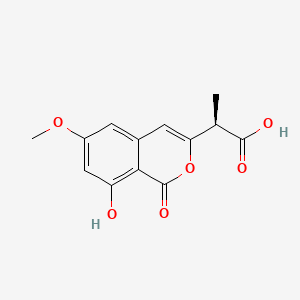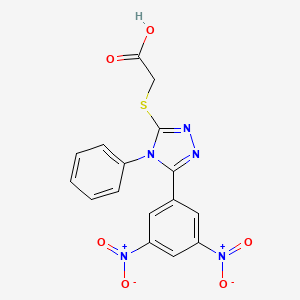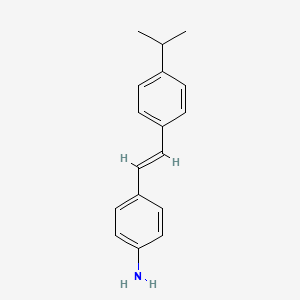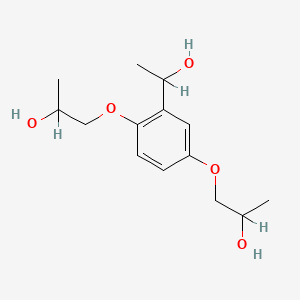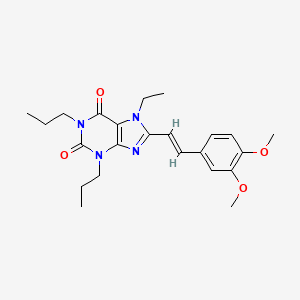
(E)-8-(3,4-Dimethoxystyryl)-7-ethyl-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3,4-Dimethoxystyryl)-7-ethyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the xanthine family, which is characterized by a purine base structure. The presence of the dimethoxystyryl group and the ethyl and dipropyl substitutions make this compound particularly interesting for research in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,4-Dimethoxystyryl)-7-ethyl-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, ethylamine, and dipropylamine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with ethylamine to form an intermediate imine.
Cyclization: The intermediate imine is then cyclized with dipropylamine in the presence of a suitable catalyst to form the xanthine core structure.
Styryl Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-8-(3,4-Dimethoxystyryl)-7-ethyl-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the styryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Hydrogenated derivatives of the styryl group.
Substitution: Various substituted xanthine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3,4-Dimethoxystyryl)-7-ethyl-1,3-dipropylxanthine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used to investigate the mechanisms of action of xanthine derivatives and their effects on various biological pathways.
Biochemistry: The compound serves as a tool for studying enzyme interactions and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-8-(3,4-Dimethoxystyryl)-7-ethyl-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and modulating various physiological processes. This interaction affects signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-8-(3,4-Dimethoxystyryl)-7-propargyl-1,3-dipropylxanthine
- (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
(E)-8-(3,4-Dimethoxystyryl)-7-ethyl-1,3-dipropylxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and dipropyl groups, along with the dimethoxystyryl moiety, differentiates it from other xanthine derivatives and contributes to its unique pharmacological profile.
Eigenschaften
CAS-Nummer |
155814-24-7 |
|---|---|
Molekularformel |
C23H30N4O4 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-ethyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C23H30N4O4/c1-6-13-26-21-20(22(28)27(14-7-2)23(26)29)25(8-3)19(24-21)12-10-16-9-11-17(30-4)18(15-16)31-5/h9-12,15H,6-8,13-14H2,1-5H3/b12-10+ |
InChI-Schlüssel |
PCKDDPFGQJUUHX-ZRDIBKRKSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)CC |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


